4-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)morpholine
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Overview
Description
4-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)morpholine is an organic compound that features a morpholine ring substituted with a 3-bromo-1-methyl-1H-1,2,4-triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)morpholine typically involves the reaction of 3-bromo-1-methyl-1H-1,2,4-triazole with morpholine under specific conditions. One common method is to react 3-bromo-1-methyl-1H-1,2,4-triazole with morpholine in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)morpholine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The triazole ring can participate in redox reactions, altering its oxidation state.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can react with the bromine atom in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazole derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.
Scientific Research Applications
4-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)morpholine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or conductivity.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving triazole-containing compounds.
Mechanism of Action
The mechanism of action of 4-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)morpholine involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity. The bromine atom can also participate in halogen bonding, further modulating the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1H-1,2,4-triazole: A simpler analog that lacks the morpholine ring but shares the triazole core.
4-(1H-1,2,4-Triazol-1-yl)morpholine: Similar structure but without the bromine substitution, affecting its reactivity and applications.
Uniqueness
4-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)morpholine is unique due to the combination of the bromine-substituted triazole and the morpholine ring
Properties
IUPAC Name |
4-(5-bromo-2-methyl-1,2,4-triazol-3-yl)morpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN4O/c1-11-7(9-6(8)10-11)12-2-4-13-5-3-12/h2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVTYSBZGQNFRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)Br)N2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801218466 |
Source
|
Record name | 4-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801218466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1243250-25-0 |
Source
|
Record name | 4-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)morpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1243250-25-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801218466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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